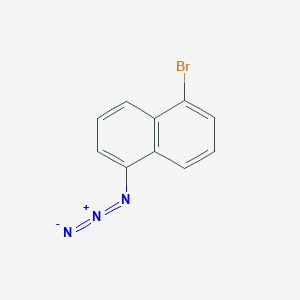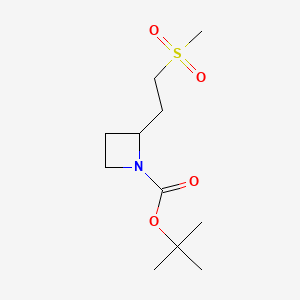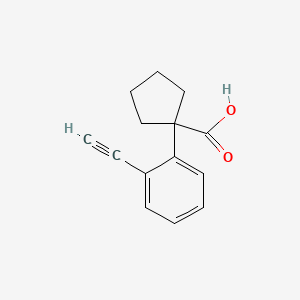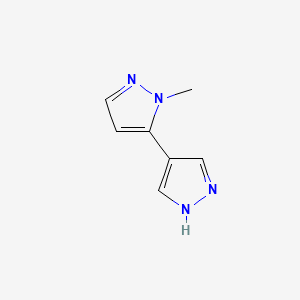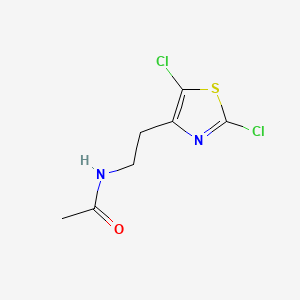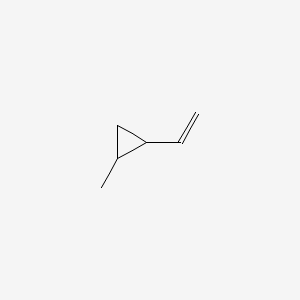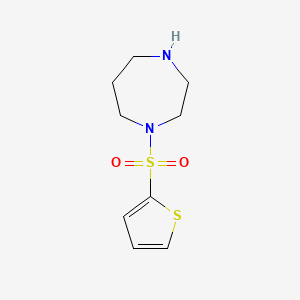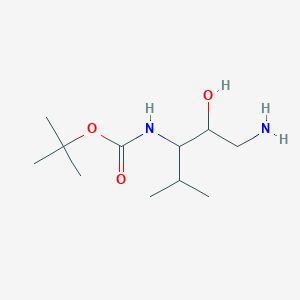
Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate is an organic compound with a complex structure that includes both amino and hydroxy functional groups. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the amino group can yield primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbamate: A simpler analog used in similar applications but with fewer functional groups.
Tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate: Another related compound with a different substitution pattern.
Uniqueness
Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate is unique due to its combination of amino and hydroxy functional groups, which provide versatile reactivity and make it suitable for a wide range of applications in synthesis and research.
Eigenschaften
Molekularformel |
C11H24N2O3 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
tert-butyl N-(1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate |
InChI |
InChI=1S/C11H24N2O3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7-9,14H,6,12H2,1-5H3,(H,13,15) |
InChI-Schlüssel |
CDFMXWNEFBJPEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(CN)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


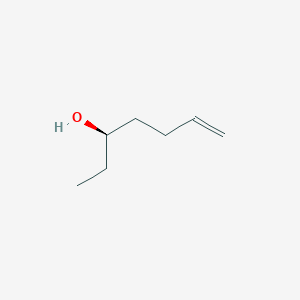
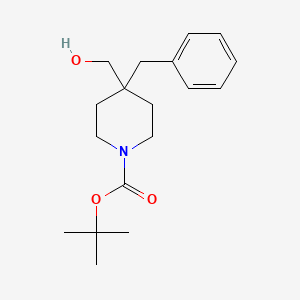
![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B13556606.png)
![1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid](/img/structure/B13556614.png)
amine hydrochloride](/img/structure/B13556620.png)
![6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13556621.png)
